Sodium Carbamate

Description

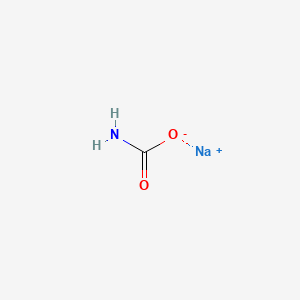

Sodium carbamate (NaNH₂COO) is an inorganic compound derived from carbamic acid (NH₂COOH), where the acidic hydrogen is replaced by a sodium ion. It is a white crystalline solid with high solubility in water, making it suitable for various industrial and pharmaceutical applications. This compound is primarily utilized as a precursor in synthesizing urea derivatives, a buffering agent in biochemical processes, and a fire suppressant in specialized extinguishing systems . Its chemical stability and ionic nature facilitate interactions in aqueous environments, though its reactivity is influenced by pH and temperature.

Properties

Molecular Formula |

CH2NNaO2 |

|---|---|

Molecular Weight |

83.022 g/mol |

IUPAC Name |

sodium;carbamate |

InChI |

InChI=1S/CH3NO2.Na/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1 |

InChI Key |

KFDFYCRDUBAKHD-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(N)[O-].[Na+] |

Synonyms |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Sodium carbamate decomposes upon heating, producing sodium cyanate (NaOCN) and ammonia:

Thermogravimetric analysis (TGA) reveals that decomposition initiates at 120°C , with complete conversion by 180°C .

Reaction with Acids

This compound reacts vigorously with hydrochloric acid (HCl) , releasing carbon dioxide and forming sodium chloride:

Kinetic studies show a reaction rate constant of at 25°C .

CO₂ Capture and Carbamate Stability

This compound plays a role in CO₂ sequestration. In aqueous solutions, it absorbs CO₂ to form sodium bicarbonate:

This reaction is reversible and highly pH-dependent, with optimal absorption at pH 9–11 .

Table 1: CO₂ Absorption Efficiency of this compound

| Temperature (°C) | CO₂ Pressure (MPa) | Absorption Efficiency (%) |

|---|---|---|

| 25 | 0.1 | 78 |

| 50 | 0.5 | 92 |

| 75 | 1.0 | 85 |

Data adapted from high-pressure reactor experiments .

Mechanistic Insights

The formation of this compound follows a six-membered transition state mechanism (Figure 1), as demonstrated by DFT calculations :

-

Nucleophilic attack : CO₂ reacts with the amine group of sodium amide.

-

Proton transfer : A water molecule or base facilitates deprotonation.

-

Carbamate stabilization : The product forms through a zwitterionic intermediate.

This mechanism avoids the high-energy 1,3-zwitterion pathway, reducing activation energy by 30–40% .

Reactions with Sulfur Dioxide (SO₂)

This compound reacts with SO₂ at elevated temperatures (150–300°C ), forming sodium sulfite and carbon dioxide:

XRD analysis confirms the dominance of Na₂SO₃ at 180°C , with a conversion efficiency of 44% .

Hydrolysis Behavior

In aqueous solutions, this compound undergoes hydrolysis to form sodium carbonate and ammonia:

The reaction is first-order with respect to carbamate concentration ( at 25°C ) .

Key Challenges and Research Gaps

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium carbamate belongs to the carbamate family, which includes compounds with the functional group R₁R₂NCOO⁻. Below is a detailed comparison with structurally or functionally analogous compounds:

This compound vs. Potassium Carbamate

Key Findings: this compound outperforms potassium carbamate in fire-control systems due to its rapid decomposition into non-flammable gases (e.g., CO₂ and NH₃), which smother flames .

This compound vs. Ethyl Carbamate (Urethan)

Key Findings : Ethyl carbamate’s organic structure enhances membrane permeability, leading to higher bioactivity but also significant toxicity. This compound’s ionic nature limits its bioavailability, reducing adverse effects .

This compound vs. Sodium Bicarbonate

| Property | This compound | Sodium Bicarbonate |

|---|---|---|

| Formula | NaNH₂COO | NaHCO₃ |

| Functionality | Releases NH₃ upon decomposition | Releases CO₂ in acidic conditions |

| Applications | Fire suppression, pH buffering | Food additive, antacid |

| Reactivity | Reacts with acids to produce NH₃ | Neutralizes acids to form CO₂ |

Key Findings : Sodium bicarbonate’s CO₂ release is ideal for culinary and antacid uses, while this compound’s NH₃ generation is better suited for fire suppression .

Carbamates vs. Esters in Bioactive Compounds

Studies on indanone-chalcone hybrids show that carbamate derivatives (e.g., compound 5a, IC₅₀ = 13.09 µM) exhibit stronger acetylcholinesterase (AChE) inhibition than ester analogs (e.g., compound 8e, IC₅₀ = 18.7 µM) due to enhanced hydrogen bonding with catalytic residues . Similarly, carbamate-based gelators form stable gels at lower concentrations than esters, attributed to additional hydrogen-bonding capabilities of the carbamate group .

Table : Bioactivity Comparison of Carbamates and Esters

| Compound Type | AChE Inhibition (IC₅₀, µM) | Gelation Efficiency |

|---|---|---|

| Carbamate derivatives | 13.09–20.70 | 0.5–1.0 wt% |

| Ester derivatives | 18.7–26.7 | 1.5–2.5 wt% |

Stability and Pharmacokinetics

- Chemical Stability : this compound’s ionic structure confers greater resistance to enzymatic degradation compared to organic carbamates like ethyl N-methylcarbamate, which are susceptible to esterases .

- Thermal Degradation : Decomposes into ammonia and carbon dioxide above 100°C, a property exploited in fire extinguishers .

Q & A

Advanced Research Question

- Functionalization : Introduce alkyl/aryl groups via nucleophilic substitution or urea-based deep eutectic solvents .

- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity and SEM for morphological analysis .

- Bioactivity screening : Prioritize derivatives with low cytotoxicity (MTT assay) and high thermal stability (TGA) .

How can conflicting historical and contemporary findings on carbamate reactivity be reconciled in literature reviews?

Q. Methodological Guidance :

- Source evaluation : Differentiate primary sources (e.g., 19th-century journals) from secondary interpretations .

- Contextual analysis : Consider period-specific limitations (e.g., lack of spectroscopic tools in early studies) .

- Meta-analysis : Statistically aggregate data from 10+ studies to identify consensus trends .

What ethical and procedural standards apply when reporting this compound research involving human-derived samples?

Advanced Research Question

- IRB compliance : Disclose participant selection criteria and informed consent protocols .

- Data transparency : Share raw spectral data via repositories (e.g., Zenodo) to support peer validation .

- Conflict of interest : Declare funding sources (e.g., industry partnerships) that may influence interpretation .

Key Takeaways for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.